3,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide
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Overview
Description
- The indole nucleus, characterized by its benzopyrrole structure, plays a crucial role in various synthetic drug molecules and natural compounds.
- Physically, it appears as a crystalline, colorless solid with a distinct odor.
- The compound’s biological potential and clinical applications make it an interesting subject for exploration .
3,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide: is a chemical compound that combines an indole moiety with a benzamide group.
Preparation Methods
Reaction Conditions: Researchers may employ electrophilic substitution reactions on the indole nucleus due to its π-electron delocalization.
Industrial Production: Information on industrial-scale production methods is limited, but laboratory-scale synthesis can guide us.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformations. For example
Major Products: These reactions could yield derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for other compounds.
Biology: Investigating its effects on cellular processes, enzymatic reactions, or gene expression.
Medicine: Assessing its pharmacological properties, such as antiviral, anti-inflammatory, or anticancer activities.
Mechanism of Action
Targets: The compound likely interacts with specific molecular targets (e.g., receptors, enzymes, or proteins).
Pathways: It may modulate cellular pathways related to cell growth, apoptosis, or signal transduction.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to other indole-based compounds.
Similar Compounds: While I don’t have a specific list, related compounds include indole-3-acetic acid (a plant hormone) and other indole derivatives.
Properties
Molecular Formula |
C18H16Cl2N2O |
---|---|
Molecular Weight |
347.2 g/mol |
IUPAC Name |
3,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C18H16Cl2N2O/c1-11-2-5-17-14(8-11)13(10-22-17)6-7-21-18(23)12-3-4-15(19)16(20)9-12/h2-5,8-10,22H,6-7H2,1H3,(H,21,23) |
InChI Key |
IDUQASRJFSFTHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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